molecular formula C9H8F2N2 B2447473 (5,6-Difluoro-1H-indol-3-YL)methanamine CAS No. 1360891-58-2

(5,6-Difluoro-1H-indol-3-YL)methanamine

Cat. No.: B2447473
CAS No.: 1360891-58-2
M. Wt: 182.174
InChI Key: UZLOEGZHDFATSW-UHFFFAOYSA-N
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Description

(5,6-Difluoro-1H-indol-3-YL)methanamine is a derivative of indole, a significant heterocyclic system in natural products and drugs. Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties . The addition of fluorine atoms at positions 5 and 6 of the indole ring enhances the compound’s chemical stability and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the electrophilic fluorination of 1H-indole-3-carbaldehyde, followed by reductive amination to introduce the methanamine group .

Industrial Production Methods

Industrial production methods for this compound often involve multi-step synthesis processes that ensure high yield and purity. These methods may include the use of specialized fluorinating agents and catalysts to achieve the desired substitution pattern on the indole ring .

Chemical Reactions Analysis

Types of Reactions

(5,6-Difluoro-1H-indol-3-YL)methanamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted indoles, indole-3-carboxylic acids, and amine derivatives, depending on the reaction conditions and reagents used .

Scientific Research Applications

(5,6-Difluoro-1H-indol-3-YL)methanamine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential antiviral, anticancer, and antimicrobial properties.

    Medicine: Investigated for its potential use in drug development, particularly in targeting specific biological pathways.

    Industry: Utilized in the development of new materials and chemical processes

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of two fluorine atoms in (5,6-Difluoro-1H-indol-3-YL)methanamine enhances its chemical stability and biological activity compared to its non-fluorinated and mono-fluorinated analogs. This makes it a valuable compound for various scientific and industrial applications .

Properties

IUPAC Name

(5,6-difluoro-1H-indol-3-yl)methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8F2N2/c10-7-1-6-5(3-12)4-13-9(6)2-8(7)11/h1-2,4,13H,3,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZLOEGZHDFATSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C(=CC(=C1F)F)NC=C2CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8F2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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